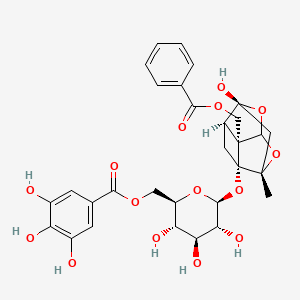
6'-O-Galloyl paeoniflorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-O-Galloyl paeoniflorin is a naturally occurring compound extracted from the roots of paeoniflorin. It is known for its significant anti-oxidant and anti-inflammatory properties. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the treatment of non-small cell lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6’-O-Galloyl paeoniflorin typically involves the esterification of paeoniflorin with gallic acid. The reaction is carried out under mild conditions using a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of 6’-O-Galloyl paeoniflorin involves the extraction of paeoniflorin from the roots of Paeonia lactiflora, followed by its esterification with gallic acid. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 6’-O-Galloyl paeoniflorin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6’-O-Galloyl paeoniflorin can lead to the formation of quinones, while reduction can yield alcohols .
Applications De Recherche Scientifique
6’-O-Galloyl paeoniflorin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its anti-oxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating non-small cell lung cancer, cardiovascular diseases, and diabetic nephropathy.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 6’-O-Galloyl paeoniflorin involves the inhibition of the NF-κB pathway, which plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, 6’-O-Galloyl paeoniflorin reduces inflammation and oxidative stress. It also modulates the expression of various genes involved in cell proliferation and apoptosis, thereby exerting its anti-cancer effects .
Comparaison Avec Des Composés Similaires
Paeoniflorin: The parent compound from which 6’-O-Galloyl paeoniflorin is derived. It also exhibits anti-inflammatory and anti-oxidant properties.
Galloyl paeoniflorin: Another derivative of paeoniflorin with similar biological activities.
Gallic Acid: A phenolic acid that is esterified with paeoniflorin to form 6’-O-Galloyl paeoniflorin
Uniqueness: 6’-O-Galloyl paeoniflorin is unique due to its combined anti-oxidant and anti-inflammatory properties, which make it a promising candidate for therapeutic applications. Its ability to inhibit the NF-κB pathway and modulate gene expression further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C30H32O15 |
|---|---|
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26?,27+,28+,29-,30+/m1/s1 |
Clé InChI |
KLFIUQCKSSAFFU-YTEYSKRWSA-N |
SMILES isomérique |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
SMILES canonique |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
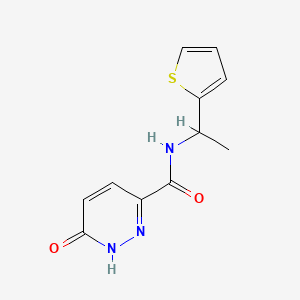
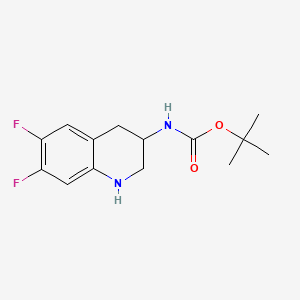
![6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B14897657.png)
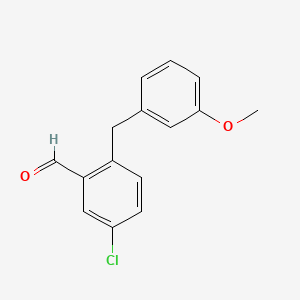
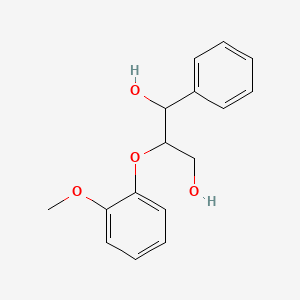

![2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B14897667.png)
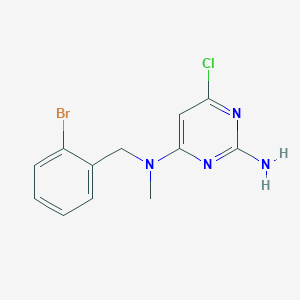
![4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B14897682.png)
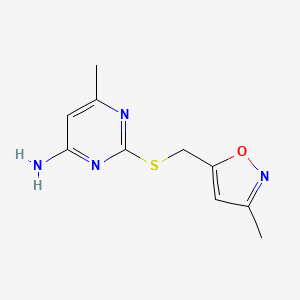

![1-(2,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14897719.png)
